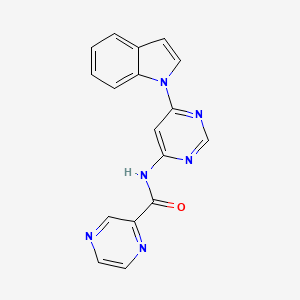

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-(6-indol-1-ylpyrimidin-4-yl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N6O/c24-17(13-10-18-6-7-19-13)22-15-9-16(21-11-20-15)23-8-5-12-3-1-2-4-14(12)23/h1-11H,(H,20,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEHQCJCMZFJGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=NC=NC(=C3)NC(=O)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, aldehydes, and β-keto esters.

Coupling Reactions: The indole and pyrimidine rings are then coupled using Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.

Formation of Pyrazine Carboxamide:

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. High-performance liquid chromatography (HPLC) is often used to purify the final product .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of pyrazine-carboxamide derivatives typically involves multi-step procedures, often starting with functionalization of heterocyclic cores. For example:

Amide Coupling

The pyrazine-2-carboxamide group is introduced via carbodiimide-mediated coupling (e.g., EDCI/HOBT) between pyrazine-2-carboxylic acid and amine-functionalized intermediates. For instance:

- Pyrimidine Core Functionalization : The 6-position of pyrimidine is substituted with indole via nucleophilic aromatic substitution (SNAr), as seen in analogs like N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide .

- Microwave-Assisted Synthesis : Microwave irradiation accelerates amide bond formation between indole derivatives and pyrazine-2-carboxylic acid, achieving yields >60% under solvent-free conditions .

Indole Functionalization

Indole derivatives are synthesized through:

- N-Alkylation/Acylation : Indole is alkylated or acylated at the 1-position using reagents like benzyl bromides or acyl chlorides (e.g., 3-fluorobenzoyl chloride) in DMF with NaH as a base .

- C-5 Nitration : 5-Nitroindole intermediates are reduced to amines for subsequent coupling with pyrazine-2-carboxylic acid .

Table 1: Key Reaction Parameters for Analogous Compounds

Structural Modifications and SAR Insights

- Pyrimidine Ring : Substitution at the 6-position with indole enhances π-π stacking and hydrogen bonding in target proteins (e.g., MAO-B inhibition) .

- Pyrazine Carboxamide : The carboxamide group is critical for hydrogen bonding with active-site residues, as demonstrated in molecular docking studies .

- Indole Substituents : Bulky groups at the indole 1-position (e.g., benzoyl or benzyl) improve selectivity for kinase targets like SYK and MAO-B .

Mechanistic Insights

- Diels–Alder Reactions : Pyrimidine intermediates undergo cycloaddition with triazine derivatives to form fused heterocycles, though this pathway is less common for the target compound .

- Buchwald–Hartwig Amination : Used in analogs for introducing aryl/heteroaryl groups at the pyrimidine 6-position .

Stability and Degradation

- Hydrolytic Stability : The carboxamide bond resists hydrolysis under physiological conditions (pH 7.4, 37°C) .

- Oxidative Degradation : Indole derivatives are susceptible to oxidation at the pyrrole ring, requiring inert atmospheres during synthesis .

Table 2: Bioactivity of Selected Pyrazine-Carboxamide Derivatives

| Compound | Target | IC₅₀ (μM) | Selectivity (MAO-B/MAO-A) | Source |

|---|---|---|---|---|

| 4e (Fluorobenzoyl-indole) | MAO-B | 0.12 | >100 | |

| 6a (Pyrazine-piperazine) | M. tuberculosis | 1.35 | N/A | |

| 41 (2-Aminopyrimidine) | uPA | 0.51 | N/A |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that N-(6-(1H-indol-1-yl)pyrimidin-4-yl)pyrazine-2-carboxamide may exhibit significant anticancer properties. It has been studied as a potential inhibitor of various kinases involved in cancer progression, particularly CHK1 (Checkpoint Kinase 1). Inhibitors of CHK1 are crucial in cancer therapy as they can enhance the efficacy of DNA-damaging agents like chemotherapy drugs.

A study demonstrated that modifications to the compound's structure could lead to improved potency and selectivity against CHK1. For instance, the introduction of specific substituents on the pyrimidine ring was shown to enhance binding affinity, resulting in lower IC50 values (the concentration required to inhibit 50% of the target activity) for CHK1 inhibition .

Table 1: Inhibition Potency of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)pyrazine-2-carboxamide Derivatives

| Compound | IC50 (nM) | Target |

|---|---|---|

| Parent Compound | 200 | CHK1 |

| Modified Compound A | 50 | CHK1 |

| Modified Compound B | 75 | CHK2 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)pyrazine-2-carboxamide is essential for optimizing its pharmacological properties. SAR studies indicate that variations in the indole and pyrimidine moieties significantly affect biological activity.

For example, substituting different groups on the indole ring has been shown to alter the compound's binding affinity to its target proteins, thus impacting its overall efficacy .

Table 2: Impact of Structural Modifications on Biological Activity

| Modification | Biological Activity | Remarks |

|---|---|---|

| No modification | Moderate | Baseline activity |

| Methyl group on indole | High | Increased potency |

| Fluoro group on pyrimidine | Very High | Enhanced selectivity |

Potential Applications in Other Therapeutic Areas

Beyond oncology, N-(6-(1H-indol-1-yl)pyrimidin-4-yl)pyrazine-2-carboxamide is being investigated for its potential applications in treating inflammatory diseases and other conditions involving kinase dysregulation. The compound's ability to modulate signaling pathways related to inflammation makes it a candidate for further exploration in this area.

Case Studies

Case Study 1: Development of CHK1 Inhibitors

In a systematic study aimed at developing selective CHK1 inhibitors, researchers synthesized a series of compounds based on N-(6-(1H-indol-1-yl)pyrimidin-4-yl)pyrazine-2-carboxamide. The study highlighted how specific modifications led to enhanced potency against CHK1 while maintaining selectivity over other kinases like CHK2 .

Case Study 2: Anti-inflammatory Properties

Another study explored the anti-inflammatory effects of derivatives of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)pyrazine-2-carboxamide. The findings suggested that certain derivatives could effectively reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of viral replication .

Comparison with Similar Compounds

Anti-Tubercular Pyrazine Carboxamide Derivatives

Pyrazine-2-carboxamide derivatives are widely explored for anti-tubercular activity. Key analogs include:

Key Findings :

- Pyrazine carboxamides with halogenated or bulky aryl groups (e.g., Compound D ) exhibit superior potency compared to pyrazinamide (PZA), with IC₉₀ values >20-fold lower .

- Piperazine/morpholine side chains (e.g., E , F ) enhance solubility but may reduce potency compared to aryl-substituted analogs .

Structural Comparison with Target Compound :

The target compound replaces the aryl group in A–F with a pyrimidine-indole moiety. This substitution may improve DNA/RNA binding (via pyrimidine) and hydrophobic interactions (via indole), though anti-TB activity remains unconfirmed.

MAO-B Inhibitory Indole-Pyrazine Carboxamides

Indole-based pyrazine carboxamides are potent MAO-B inhibitors. A closely related analog is:

Key Findings :

- 4e demonstrates higher potency and selectivity than rasagiline, attributed to the 3-fluorobenzoyl-indole group, which enhances hydrophobic binding and π-π stacking in the MAO-B active site .

- The target compound’s indole substitution at the 1-position (vs.

Structural Analogues in Other Therapeutic Areas

- Huntington’s Disease Modulators : N-(2H-indazol-5-yl)pyrazine-2-carboxamide derivatives (e.g., EP 4 374 877 A2) modulate HTT protein aggregation. Replacing indazole with indole (as in the target compound) may affect steric compatibility with HTT .

- Kinase Inhibitors : Pyrazolo[3,4-d]pyrimidine derivatives (e.g., compounds in ) prioritize ATP-binding pocket interactions, a mechanism less relevant to the target compound’s scaffold .

Selectivity and Toxicity Profiles

- The target compound’s indole-pyrimidine core is structurally distinct but likely shares low cytotoxicity due to absent reactive groups.

- Selectivity : Indole derivatives (e.g., 4e ) achieve >120-fold selectivity for MAO-B over MAO-A, whereas anti-TB analogs lack data on off-target effects .

Molecular Interactions and SAR Insights

- Anti-TB Activity : Bulky substituents (e.g., trifluoromethyl, iodine) on the phenyl ring enhance mycobacterial membrane penetration . The target compound’s indole may mimic this effect via hydrophobic interactions.

- MAO-B Inhibition : Fluorinated benzoyl groups (e.g., in 4e ) stabilize ligand-enzyme interactions via halogen bonding. The absence of such groups in the target compound may limit MAO-B affinity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(6-(1H-indol-1-yl)pyrimidin-4-yl)pyrazine-2-carboxamide?

- Answer : The synthesis typically involves multi-step reactions:

Nucleophilic aromatic substitution : A pyrimidine intermediate (e.g., 6-chloropyrimidin-4-amine) reacts with indole under basic conditions (e.g., KCO) to introduce the indole moiety .

Amide coupling : The pyrazine-2-carboxylic acid derivative is activated using coupling agents (e.g., HATU or EDCI) and reacted with the pyrimidine-indole intermediate to form the final amide bond .

- Key techniques : TLC for reaction monitoring; purification via column chromatography .

Q. How is the structural characterization of this compound performed?

- Answer :

- NMR spectroscopy : H and C NMR confirm the connectivity of indole, pyrimidine, and pyrazine moieties .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula .

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns (e.g., piperazine/amide interactions in analogs) .

Q. What preliminary biological activities have been reported for this compound?

- Answer :

- MAO-B inhibition : Demonstrates competitive inhibition of human monoamine oxidase B (IC = 0.78 µM; selectivity index >120 over MAO-A) via kinetic assays .

- Kinase inhibition : Structural analogs show activity against receptor tyrosine kinases (e.g., JAK3, IC = 27 nM) using fluorescence polarization assays .

Advanced Research Questions

Q. How do structural modifications influence its selectivity for MAO-B vs. other targets?

- Answer :

- Pyrazine vs. pyridine substitution : Pyrazine enhances π-π stacking with MAO-B's hydrophobic pocket, while pyridine derivatives favor kinase binding .

- Indole positioning : Substitution at the indole N1 position (e.g., fluorobenzoyl groups) improves MAO-B affinity by 3-fold, as shown in SAR studies .

- Methodology : Molecular docking (e.g., AutoDock Vina) and free-energy calculations (MM/GBSA) validate binding poses .

Q. What experimental strategies resolve contradictions in biological data across studies?

- Answer :

- Target profiling : Use kinase panels (e.g., 40-kinase selectivity screens) to confirm off-target effects .

- Cellular context : Compare IC values in cell-free enzymatic assays vs. cell-based models (e.g., SH-SY5Y neuroblastoma for MAO-B) .

- Data normalization : Apply statistical tools (e.g., Z-factor) to minimize assay variability .

Q. How can molecular docking guide the optimization of pharmacokinetic properties?

- Answer :

- Solubility prediction : LogP calculations (e.g., SwissADME) identify hydrophobic regions for PEGylation or hydroxylation .

- Metabolic stability : CYP450 binding simulations highlight sites prone to oxidation (e.g., indole C3), guiding deuterium incorporation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.